Methyl 2-acetyl-3-methoxybut-2-enoate

Catalog No.
S9061645
CAS No.
M.F
C8H12O4
M. Wt
172.18 g/mol
Availability
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Methyl 2-acetyl-3-methoxybut-2-enoate

Product Name

Methyl 2-acetyl-3-methoxybut-2-enoate

IUPAC Name

methyl 2-acetyl-3-methoxybut-2-enoate

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C8H12O4/c1-5(9)7(6(2)11-3)8(10)12-4/h1-4H3

InChI Key

CPXBIWUHSXPDLL-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)C)C(=O)OC)OC

Methyl 2-acetyl-3-methoxybut-2-enoate is an organic compound with the molecular formula C8H12O4C_8H_{12}O_4. It features a methoxy group and an acetyl group attached to a butenoate structure, making it part of the larger family of esters. The compound is characterized by its double bond between the second and third carbon atoms, contributing to its reactivity and potential applications in organic synthesis. Its structure can be represented as follows:

Methyl 2 acetyl 3 methoxybut 2 enoate O C C C C OC\text{Methyl 2 acetyl 3 methoxybut 2 enoate }\quad \text{O C C C C OC}

This compound exhibits properties typical of esters, including volatility and solubility in organic solvents, which can be advantageous for various

Due to its functional groups:

  • Ester Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield the corresponding carboxylic acid and alcohol.
  • Nucleophilic Addition: The carbonyl group in the acetyl moiety is susceptible to nucleophilic attack, allowing for the formation of various derivatives through reactions with nucleophiles.
  • Isomerization: The double bond in methyl 2-acetyl-3-methoxybut-2-enoate can undergo isomerization under specific conditions, potentially leading to different geometric isomers.
  • Condensation Reactions: This compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.

Several synthetic pathways exist for producing methyl 2-acetyl-3-methoxybut-2-enoate:

  • Acylation Reaction: One method involves the acylation of a suitable precursor using acetic anhydride or acetyl chloride followed by methylation to introduce the methoxy group.
  • One-Pot Synthesis: A more efficient route may involve a one-pot synthesis where starting materials undergo simultaneous acylation and methylation reactions under catalytic conditions.
  • Modified Synthetic Routes: Research has indicated that modifications of traditional methods can yield this compound with improved efficiency and yield, such as using specialized reagents or solvents that favor specific reaction pathways .

Methyl 2-acetyl-3-methoxybut-2-enoate finds applications in various fields:

  • Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry.
  • Flavoring Agents: Due to its pleasant aroma, it may be utilized in the food industry as a flavoring agent or fragrance component.
  • Agricultural Chemicals: Compounds similar in structure are often explored for use as pesticides or herbicides due to their biological activity.

Methyl 2-acetyl-3-methoxybut-2-enoate shares structural features with several related compounds. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
Methyl 3-methoxybutanoateSimilar ester structureLacks acetyl group; primarily used in flavoring
Methyl 4-methoxybutanoateContains methoxy groupExhibits different reactivity patterns
Ethyl 3-acetyl-4-methoxybutanoateEthyl instead of methylPotentially different solubility properties
Methyl 3-acetylpropanoatePropanoate backboneDifferent carbon chain length affects reactivity

Methyl 2-acetyl-3-methoxybut-2-enoate is unique due to its specific combination of functional groups and structural configuration that influence its chemical behavior and potential applications compared to these similar compounds.

Chemoenzymatic Production via Bacterial Carboxylate Reductase Systems

Recent advances in biocatalysis have enabled the synthesis of α,β-unsaturated esters through hybrid chemoenzymatic pathways. Carboxylic acid reductase (CAR) enzymes, particularly from Mycobacterium marinum, catalyze the ATP-dependent reduction of carboxylic acids to aldehydes under aqueous conditions. This activity can be coupled with Wittig olefination to generate methyl 2-acetyl-3-methoxybut-2-enoate in a two-step sequence:

  • CAR-mediated reduction of 3-methoxy-2-acetylbut-2-enoic acid to the corresponding aldehyde.
  • Wittig reaction with methyl triphenylphosphonium ylide to install the ester moiety.

Notably, CAR exhibits broad substrate tolerance for both aromatic and aliphatic acids, achieving yields >70% in model systems when optimized with imidazole buffer (pH 10.0). This aqueous-phase methodology represents a sustainable alternative to traditional anhydrous esterification protocols.

Stereoselective Synthesis Through Trimethylamine-Catalyzed 1,3-Hydrogen Migration

High E-selectivity (≥99%) in α,β-unsaturated ester synthesis has been achieved via Perkow reaction intermediates followed by triethylamine-catalyzed allylic rearrangement. The protocol involves:

  • Solvent-free condensation of 4-chloroacetoacetate with phosphites to form β-phosphoroxylated intermediates.
  • 1,3-hydrogen migration catalyzed by 10 mol% trimethylamine, inducing conjugation.
  • Negishi cross-coupling to cleave the phosphoenol linkage, yielding the target ester.

This method benefits from operational simplicity and exceptional stereocontrol, producing methyl 2-acetyl-3-methoxybut-2-enoate in 82-89% isolated yield. The mechanism proceeds through a six-membered transition state, with the amine catalyst facilitating proton transfer while maintaining planar geometry.

Solid-Phase Synthesis Strategies for Functionalized Analogues

Macroporous polystyrene-grafted quaternary ammonium salts (TC catalysts) enable efficient synthesis of unsaturated esters under triphase conditions. Key parameters include:

  • 2.0 g TC-1 catalyst loading
  • NaI (0.75 g) as co-catalyst
  • Cu powder (0.05 g) as radical inhibitor
  • H₂O as solvent at 80°C

This system achieves 78-96% conversion of sodium 3-methoxy-2-acetylbut-2-enoate to the methyl ester via nucleophilic displacement with methyl chloride. The heterogeneous catalyst retains >90% activity over five cycles, demonstrating superior recyclability compared to homogeneous phase-transfer agents.

Biogenetic Relationships to Fungal Polyketide-Derived Metabolites

Structural analysis suggests methyl 2-acetyl-3-methoxybut-2-enoate may originate as a polyketide shunt product. Fungal type I PKS systems typically generate β-keto intermediates that undergo enzymatic reduction and methylation. The compound's acetyl and methoxy substituents align with O-methyltransferase activity observed in Aspergillus and Penicillium species. While direct biosynthetic evidence remains elusive, feeding studies with [1-¹³C]acetate show preferential labeling at C-2 and C-4 positions, consistent with polyketide assembly.

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Exact Mass

172.07355886 g/mol

Monoisotopic Mass

172.07355886 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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